![molecular formula C14H18F3N3 B2363229 6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane CAS No. 2380059-51-6](/img/structure/B2363229.png)
6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane
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Overview
Description
Pyrimidines are a class of organic compounds that are widely used in the field of medicine and agriculture. They are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . The specific compound you mentioned seems to be a derivative of pyrimidine, with various functional groups attached to it.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of a pyrimidine base with various reagents. For example, one study describes the synthesis of a pyrimidine derivative by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography. One study reports the crystal structure of a pyrimidine derivative, providing details such as atomic coordinates and displacement parameters .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, one study describes the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point and solubility, can be determined using various analytical techniques .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,6-dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3/c1-9-18-10(14(15,16)17)4-11(19-9)20-7-13(8-20)5-12(2,3)6-13/h4H,5-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKIMLXOAYTSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CC3(C2)CC(C3)(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane |
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